Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate
CAS No.: 78609-06-0
Cat. No.: VC15748988
Molecular Formula: C13H20O3
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78609-06-0 |
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Molecular Formula | C13H20O3 |
Molecular Weight | 224.30 g/mol |
IUPAC Name | methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
Standard InChI | InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1 |
Standard InChI Key | GEWDNTWNSAZUDX-XXJOZFEBSA-N |
Isomeric SMILES | CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)OC |
Boiling Point | BP: 110 °C at 0.2 mm Hg |
Colorform | Colorless liquid |
Flash Point | > 113 degrees C (> 235 degrees F) - closed cup |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
The compound’s IUPAC name, methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate, reflects its stereochemical complexity. The cyclopentane ring adopts a trans configuration at the 1S and 2S positions, while the pent-2-enyl side chain exhibits a Z (cis) geometry . Key structural features include:
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Cyclopentyl backbone: A five-membered ring with a ketone group at C3.
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(Z)-Pent-2-enyl substituent: A five-carbon chain with a double bond between C2 and C3 in the cis configuration.
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Methyl ester group: An acetoxy moiety esterified with methanol at the C2 position of the cyclopentane ring.
The stereochemistry critically influences biological activity, as enantiomeric forms exhibit distinct interactions with jasmonate receptors .
Synthesis and Manufacturing
Retrosynthetic Analysis
Methyl jasmonate synthesis often begins with methyl jasmonate (MeJA) as a precursor. A notable route involves:
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Ozonolysis of MeJA: Cleavage of the cyclopentenone ring to yield an aldehyde intermediate (94% yield) .
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Wittig reaction: Reaction with a stabilized ylide to introduce the (Z)-pent-2-enyl group, forming a cis-configured keto ester .
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Macrolactonization: Activation of the carboxylic acid via ethoxyvinyl ester (EVE) and subsequent cyclization to form the lactone intermediate .
Alternative methods include direct esterification of jasmonic acid with methanol under acidic conditions, though this approach requires stringent control of temperature and pressure to avoid racemization.
Key Challenges
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Stereocontrol: Ensuring trans configuration at C1 and C2 while maintaining Z geometry in the side chain .
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Macrolactonization efficiency: Classical Yamaguchi conditions often fail, necessitating EVE-mediated activation for satisfactory yields (64%) .
Physicochemical Properties
The compound exists as a colorless liquid with a sharp, floral-herbaceous odor. Its lipophilicity () facilitates membrane permeability, enhancing its efficacy as a signaling molecule .
Biological Functions and Mechanisms
Role in Plant Defense
Methyl jasmonate orchestrates systemic acquired resistance (SAR) by:
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Inducing defense genes: Upregulating pathogenesis-related (PR) proteins via the JAZ-COI1 receptor complex.
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Enhancing secondary metabolites: Stimulating anthocyanin biosynthesis in blueberries (20–30% increase) .
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Cross-talk with salicylic acid: Modulating antagonistic pathways to balance biotic and abiotic stress responses.
Growth and Development
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Senescence delay: Suppresses ethylene biosynthesis by inhibiting ACC synthase.
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Root elongation: Enhances auxin transport in Arabidopsis thaliana at nanomolar concentrations.
Anticancer Activity
In vitro studies demonstrate dose-dependent inhibition of AGS gastric cancer cell migration (IC₅₀ = 50 μM) and viability (40% reduction at 100 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Applications
Agricultural Uses
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Elicitor in crop protection: Foliar application (0.1–1 mM) reduces herbivory by 60% in Nicotiana attenuata .
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Postharvest treatment: Extends shelf life of tomatoes by 15 days via polygalacturonase inhibition.
Industrial Applications
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Flavor and fragrance: Used in perfumes (0.01–0.1% concentration) for jasmine-like notes.
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Pharmaceutical precursors: Semi-synthesis of prostaglandin analogs exploiting its cyclopentanoid scaffold .
Parameter | Specification |
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Storage | -20°C under inert gas (N₂/Ar) |
Handling | Use nitrile gloves, eye protection |
Disposal | Incinerate at ≥900°C |
Although classified as non-carcinogenic, prolonged exposure may cause dermal irritation (LD₅₀ > 2000 mg/kg, rat oral).
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